![molecular formula C23H19N3O3 B2970018 4-methoxy-N-[1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl]benzamide CAS No. 883964-65-6](/img/structure/B2970018.png)
4-methoxy-N-[1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-methoxy-N-[1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl]benzamide” is a complex organic compound. It is related to the class of compounds known as quinolones . Quinolones are a key group of compounds in medicinal chemistry, with a wide range of pharmaceutical and biological activities .
科学的研究の応用
Synthesis and Heterocyclic Compound Development
4-methoxy-N-[1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl]benzamide and its derivatives play a pivotal role in the synthesis of novel heterocyclic compounds. For instance, it serves as a precursor in the synthesis of various novel compounds with potential anti-inflammatory and analgesic properties. This includes the development of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds have been evaluated for their cyclooxygenase-1/2 (COX-1/2) inhibitory activities, showcasing significant analgesic and anti-inflammatory effects, making them valuable in medicinal chemistry research aimed at developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Derivatives of this compound have been synthesized and assessed for their antimicrobial activities. These derivatives, when reacted with primary aromatic amines and heterocyclic amines, yielded compounds that exhibited notable antimicrobial properties. This highlights the potential of these derivatives in the development of new antimicrobial agents, contributing to the ongoing search for novel compounds to combat resistant microbial strains (Habib et al., 2013).
Cancer Research
In cancer research, derivatives of this compound, such as arylamides hybrids, have been explored for their high affinity at σ2 receptors. These compounds are considered promising leads for tumor diagnosis and therapy, given their significant σ1/σ2 selectivities and interactions with P-glycoprotein, which is often overexpressed in tumor cells. This research avenue is crucial for the development of novel diagnostic tools and therapeutic agents in oncology, particularly for tumors resistant to conventional treatments due to P-glycoprotein overexpression (Abate et al., 2011).
Organic Chemistry and Synthesis Methodologies
The chemical also plays a significant role in organic chemistry, where it is involved in the synthesis and characterization of complex organic molecules. For example, research on the synthesis of quinazoline derivatives aimed at finding hybrid molecules with diuretic and antihypertensive properties has utilized similar compounds. These studies not only advance the understanding of organic synthesis processes but also contribute to the discovery of new drugs with potential benefits in treating cardiovascular diseases (Rahman et al., 2014).
将来の方向性
The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the wide range of activities exhibited by related compounds, this compound could be a promising candidate for drug development . Further studies could also explore its synthesis, chemical reactions, and physical and chemical properties in more detail.
特性
IUPAC Name |
4-methoxy-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-26-19-9-4-3-7-17(19)21(27)20(18-8-5-6-14-24-18)22(26)25-23(28)15-10-12-16(29-2)13-11-15/h3-14H,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFNEJPTRWROGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


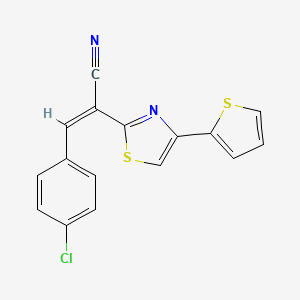
![3-benzyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2969937.png)
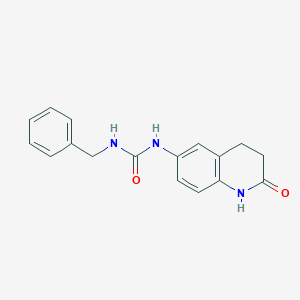
![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B2969940.png)
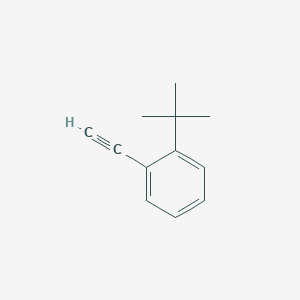
![2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2969945.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2969948.png)
![2-[(2-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2969949.png)
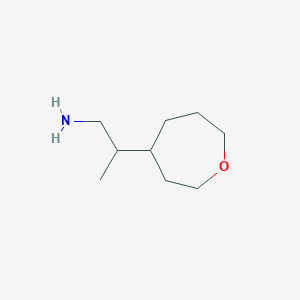
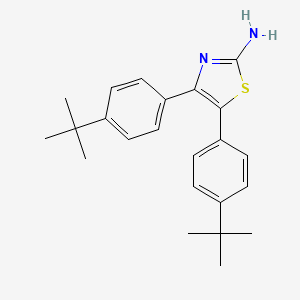
![7-benzyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2969953.png)

![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2969957.png)